N'-[(E)-(4-bromophenyl)methylidene]-2-[(2-chlorobenzyl)sulfanyl]acetohydrazide
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Overview
Description
N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound with the molecular formula C16H14BrClN2OS This compound is known for its unique structural features, which include a bromophenyl group, a chlorophenyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE typically involves the condensation of 4-bromobenzaldehyde with 2-chlorobenzylthioacetic acid hydrazide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of iodinated derivatives or other substituted products.
Scientific Research Applications
N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2-{[5-(4-CHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
- N’-[(E)-(2-BROMOPHENYL)METHYLIDENE]-2-{[5-(4-CHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
- N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]-2-{[4-ETHYL-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
Uniqueness
N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is unique due to its specific combination of bromophenyl and chlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C16H14BrClN2OS |
---|---|
Molecular Weight |
397.7 g/mol |
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-[(2-chlorophenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C16H14BrClN2OS/c17-14-7-5-12(6-8-14)9-19-20-16(21)11-22-10-13-3-1-2-4-15(13)18/h1-9H,10-11H2,(H,20,21)/b19-9+ |
InChI Key |
WNNDVAQMDXDLGT-DJKKODMXSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CSCC(=O)N/N=C/C2=CC=C(C=C2)Br)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)NN=CC2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
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